molecular formula C11H19N5OS B7564558 2-[(5-amino-4-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N,N-diethylacetamide

2-[(5-amino-4-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N,N-diethylacetamide

Katalognummer B7564558
Molekulargewicht: 269.37 g/mol
InChI-Schlüssel: JRSISDMFQIMWTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(5-amino-4-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N,N-diethylacetamide, also known as ACT-451840, is a novel antimalarial drug candidate that has been extensively studied for its potential in treating malaria. The compound belongs to the class of triazolopyrimidine-based antimalarial agents and has shown promising results in preclinical studies.

Wirkmechanismus

The exact mechanism of action of 2-[(5-amino-4-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N,N-diethylacetamide is not fully understood. However, it is believed to target the parasite's mitochondrial electron transport chain, which is essential for the parasite's survival. The compound has been shown to inhibit the activity of cytochrome bc1 complex, a key component of the electron transport chain, leading to the disruption of the parasite's energy metabolism and ultimately its death.
Biochemical and Physiological Effects:
In addition to its antimalarial activity, 2-[(5-amino-4-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N,N-diethylacetamide has been shown to have other biochemical and physiological effects. Studies have shown that the compound has potent anti-inflammatory and immunomodulatory properties, which could potentially be useful in treating other diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-[(5-amino-4-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N,N-diethylacetamide is its potent antimalarial activity against drug-resistant strains of Plasmodium falciparum. The compound also has good oral bioavailability and pharmacokinetic properties in animal models. However, one of the limitations of 2-[(5-amino-4-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N,N-diethylacetamide is its relatively low solubility in water, which could pose challenges in developing a suitable formulation for clinical use.

Zukünftige Richtungen

There are several future directions for research on 2-[(5-amino-4-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N,N-diethylacetamide. One area of focus could be to further elucidate the compound's mechanism of action and its interaction with the parasite's electron transport chain. Another area of research could be to explore the compound's potential as a treatment for other diseases, given its anti-inflammatory and immunomodulatory properties. Additionally, further studies could be conducted to optimize the compound's pharmacokinetic properties and develop a suitable formulation for clinical use.

Synthesemethoden

The synthesis of 2-[(5-amino-4-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N,N-diethylacetamide involves a multi-step process that starts with the reaction of 5-amino-4-cyclopropyl-1,2,4-triazole with thioacetic acid to form 5-(acetylsulfanyl)-4-cyclopropyl-1,2,4-triazole. This intermediate is then reacted with N,N-diethylacetamide in the presence of a base to form the final product, 2-[(5-amino-4-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N,N-diethylacetamide.

Wissenschaftliche Forschungsanwendungen

2-[(5-amino-4-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N,N-diethylacetamide has been extensively studied for its potential as an antimalarial drug candidate. Preclinical studies have shown that the compound has potent activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, the parasite responsible for causing malaria. The compound has also shown good oral bioavailability and pharmacokinetic properties in animal models.

Eigenschaften

IUPAC Name

2-[(5-amino-4-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5OS/c1-3-15(4-2)9(17)7-18-11-14-13-10(12)16(11)8-5-6-8/h8H,3-7H2,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSISDMFQIMWTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NN=C(N1C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.